molecular formula C19H16N4O4 B8508658 Acetamide,n-[3-[[5-nitro-4-(phenylamino)-2-pyridinyl]oxy]phenyl]-

Acetamide,n-[3-[[5-nitro-4-(phenylamino)-2-pyridinyl]oxy]phenyl]-

Cat. No.: B8508658
M. Wt: 364.4 g/mol
InChI Key: KRCYALUYTHDHLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide,n-[3-[[5-nitro-4-(phenylamino)-2-pyridinyl]oxy]phenyl]- is a useful research compound. Its molecular formula is C19H16N4O4 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetamide,n-[3-[[5-nitro-4-(phenylamino)-2-pyridinyl]oxy]phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide,n-[3-[[5-nitro-4-(phenylamino)-2-pyridinyl]oxy]phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H16N4O4

Molecular Weight

364.4 g/mol

IUPAC Name

N-[3-(4-anilino-5-nitropyridin-2-yl)oxyphenyl]acetamide

InChI

InChI=1S/C19H16N4O4/c1-13(24)21-15-8-5-9-16(10-15)27-19-11-17(18(12-20-19)23(25)26)22-14-6-3-2-4-7-14/h2-12H,1H3,(H,20,22)(H,21,24)

InChI Key

KRCYALUYTHDHLR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OC2=NC=C(C(=C2)NC3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (60% dispersion in oil, 16.24 g, 406 mmol) was suspended in DMF (800 mL) and solid N-(3-hydroxyphenyl)acetamide (61.0 g, 406 mol) was added portionwise over 1 h (warming and frothing occurs). After the final addition the product from Step 4 (101.2 g, 406 mmol) was added as a solid, portionwise, over 10 min and the resulting mixture was heated to 60° C. overnight. Water (800 mL) was carefully added dropwise to the still warm reaction mixture over 1 h to give a fine yellow precipitate. The mixture was then cooled to 0° C., filtered and the resulting solid was washed with cold H2O and hexane to give the title compound (143.3 g, 97%) as a yellow solid. 1H NMR (400 MHz, DMSO-D6) δ ppm 10.06 (s, 1H), 9.80 (s, 1H), 8.91 (s, 1H), 7.44-7.49 (m, 3H), 7.37 (dd, 2H, 1.26 Hz, 8.6 Hz), 7.29-7.33 (m, 3H), 6.76-6.80 (m, 1H), 6.22 (s, 1H), 2.04 (s, 3H). MS (ES+) m/e 365 [M+H]+.
Quantity
16.24 g
Type
reactant
Reaction Step One
Quantity
61 g
Type
reactant
Reaction Step Two
Quantity
101.2 g
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
reactant
Reaction Step Four
Name
Quantity
800 mL
Type
solvent
Reaction Step Five
Yield
97%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.